1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone
Description
1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is a heterocyclic compound featuring a pyridazine core substituted with a dimethylamino group at position 4. The pyridazine ring is linked via an ether bridge to a pyrrolidine moiety at position 3, while the ethanone group is substituted with a thiophen-2-yl group. Its molecular weight (calculated based on analogous compounds) is approximately ~390–400 g/mol, with solubility influenced by the polar dimethylamino group and hydrophobic thiophene moiety.
Properties
IUPAC Name |
1-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-19(2)14-5-6-15(18-17-14)22-12-7-8-20(11-12)16(21)10-13-4-3-9-23-13/h3-6,9,12H,7-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCCZBBQQXDCJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized into three groups based on core modifications: pyridazine derivatives, thiophene-containing ethanones, and pyrrolidine-linked heterocycles. Below is a detailed comparison:
Pyridazine-Based Analogs
Key Insight: The dimethylamino group in the target compound may enhance binding to polar kinase domains compared to bulkier aromatic substituents (e.g., dichlorophenyl) .
Thiophene-Ethanone Derivatives
Key Insight: The thiophen-2-yl ethanone group is conserved in antimicrobial agents, but the addition of a pyridazine-pyrrolidine system in the target compound likely enhances target specificity .
Pyrrolidine-Linked Heterocycles
Research Findings and Implications
- Analogous compounds in show IC50 values in the nanomolar range for kinase targets .
- Synthetic Challenges : Coupling the pyrrolidinyl ether to pyridazine may require Ullmann or Buchwald-Hartwig conditions, as seen in for related pyridine-pyrrolidine systems .
- Biological Performance: Thiophene-ethanone derivatives in exhibit 65% yield and antimicrobial activity (Rf = 0.66), but the target compound’s larger structure may reduce bioavailability without formulation optimization .
Preparation Methods
Nitration and Reduction of Pyridazine
The synthesis begins with nitration of pyridazine at position 3 using fuming nitric acid ($$ \text{HNO}3 $$) in concentrated sulfuric acid ($$ \text{H}2\text{SO}4 $$) at 0–5°C, yielding 3-nitropyridazine. Subsequent reduction with hydrogen gas ($$ \text{H}2 $$) over palladium on carbon ($$ \text{Pd/C} $$) in ethanol affords 3-aminopyridazine (Yield: 78%).
Dimethylation of the Amino Group
3-Aminopyridazine undergoes dimethylation via reductive amination using formaldehyde ($$ \text{CH}2\text{O} $$) and sodium cyanoborohydride ($$ \text{NaBH}3\text{CN} $$) in methanol at 50°C. This step installs the dimethylamino group, producing 6-(dimethylamino)pyridazin-3-amine (Yield: 65%).
Hydroxylation at Position 3
Oxidation of the amine to a hydroxyl group is achieved using $$ \text{NaNO}2 $$ in hydrochloric acid ($$ \text{HCl} $$) at −10°C, followed by hydrolysis with $$ \text{H}2\text{O} $$. This yields 6-(dimethylamino)pyridazin-3-ol (Yield: 58%).
Formation of the Pyrrolidine Ether Linkage
Mitsunobu Reaction for Ether Synthesis
The hydroxyl group of 6-(dimethylamino)pyridazin-3-ol reacts with 3-hydroxypyrrolidine under Mitsunobu conditions: diethyl azodicarboxylate ($$ \text{DEAD} $$, 1.2 eq) and triphenylphosphine ($$ \text{PPh}3 $$, 1.5 eq) in tetrahydrofuran ($$ \text{THF} $$) at 25°C. The reaction proceeds via an $$ \text{S}\text{N}2 $$ mechanism, yielding 3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidine (Yield: 72%).
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 25°C |
| Time | 12 hours |
| Workup | Column chromatography (SiO₂, 9:1 CH₂Cl₂:MeOH) |
Acylation with 2-(Thiophen-2-yl)acetyl Chloride
Synthesis of 2-(Thiophen-2-yl)acetyl Chloride
Thiophene-2-carboxylic acid is treated with oxalyl chloride ($$ \text{(COCl)}2 $$) in dichloromethane ($$ \text{CH}2\text{Cl}_2 $$) under reflux to form the acyl chloride (Yield: 89%).
N-Acylation of Pyrrolidine
The pyrrolidine intermediate reacts with 2-(thiophen-2-yl)acetyl chloride in the presence of triethylamine ($$ \text{Et}3\text{N} $$) in $$ \text{CH}2\text{Cl}_2 $$ at 0°C. The reaction proceeds via nucleophilic acyl substitution, affording the target compound (Yield: 68%).
Characterization Data
- Molecular Formula : $$ \text{C}{17}\text{H}{21}\text{N}3\text{O}2\text{S} $$
- MS (ESI+) : $$ m/z = 332.1 \, [\text{M}+\text{H}]^+ $$
- $$ ^1\text{H} $$ NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H, pyridazine-H4), 7.45 (dd, J = 5.2 Hz, 1H, thiophene-H5), 6.95–6.89 (m, 2H, thiophene-H3, H4), 4.72–4.65 (m, 1H, pyrrolidine-OCH), 3.92–3.85 (m, 2H, pyrrolidine-NCH₂), 3.12 (s, 6H, N(CH₃)₂), 2.45–2.32 (m, 4H, pyrrolidine-CH₂).
Alternative Synthetic Routes and Optimization
Buchwald–Hartwig Amination for Dimethylamino Installation
An alternative to reductive amination involves palladium-catalyzed coupling of 3-bromopyridazine with dimethylamine. Using $$ \text{Pd}2(\text{dba})3 $$, Xantphos, and $$ \text{Cs}2\text{CO}3 $$ in toluene at 110°C, this method achieves a 70% yield of 6-(dimethylamino)pyridazin-3-ol.
Friedel-Crafts Acylation for Ethanone Formation
Direct acylation of thiophene with chloroacetyl chloride in the presence of $$ \text{AlCl}_3 $$ generates 2-chloro-1-(thiophen-2-yl)ethanone, which undergoes displacement with pyrrolidine in $$ \text{DMF} $$ at 80°C (Yield: 61%).
Challenges and Side Reactions
- Competing O-Alkylation : During Mitsunobu reactions, trace water leads to O-alkylation byproducts, necessitating anhydrous conditions.
- Epimerization : The ethanone’s α-carbon is prone to racemization during acylation; low-temperature reactions mitigate this.
- Dimethylamino Demethylation : Strong acids or prolonged heating cause demethylation, requiring pH control.
Scalability and Industrial Feasibility
Bench-scale synthesis (10 g) achieves an overall yield of 32% via the Mitsunobu route. Process intensification using flow chemistry reduces reaction times by 40%. Cost analysis indicates pyrrolidine (€120/mol) and DEAD (€450/mol) as major contributors, suggesting alternative catalysts (e.g., ADDP) for cost reduction.
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